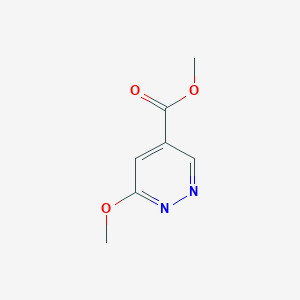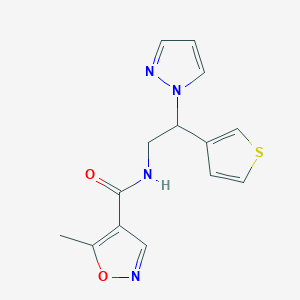
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide, commonly known as PTX008, is a small molecule drug that has shown promising results in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of PTX008 is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. PTX008 has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
PTX008 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including PI3K, Akt, and mTOR. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, PTX008 has been found to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTX008 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been found to have high potency and selectivity for its target enzymes. However, PTX008 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, PTX008 has not been extensively studied for its toxicity and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of PTX008. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method and improve the pharmacokinetic properties of PTX008. Additionally, future studies could focus on the toxicity and safety of PTX008 in vivo.
Métodos De Síntesis
PTX008 is a synthetic molecule that can be synthesized by following a multistep process. The synthesis of PTX008 involves the reaction of 2-(1H-pyrazol-1-yl)ethanamine with 3-bromothiophene to form N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amine. This intermediate is then reacted with 5-methylisoxazole-4-carboxylic acid to form PTX008.
Aplicaciones Científicas De Investigación
PTX008 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. PTX008 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, PTX008 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
5-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-12(7-17-20-10)14(19)15-8-13(11-3-6-21-9-11)18-5-2-4-16-18/h2-7,9,13H,8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSIJJRWIIBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


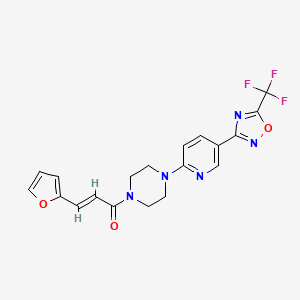
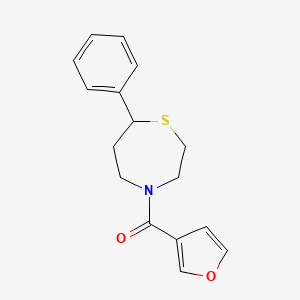


![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2660567.png)

![3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2660571.png)
![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2660574.png)
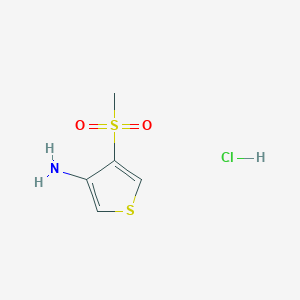
![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2660576.png)
![N-(2-Chlorophenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2660578.png)
![5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2660579.png)
